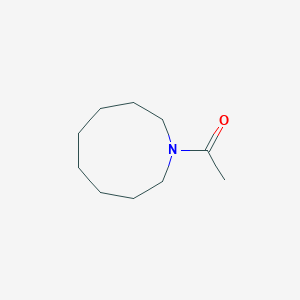

1-(Azonan-1-YL)ethanone

説明

1-(Azonan-1-yl)ethanone is a ketone derivative characterized by an ethanone backbone (CH₃-C=O) substituted with an azonan moiety. Such compounds are frequently synthesized via condensation reactions, Suzuki couplings, or Claisen-Schmidt condensations, as observed in related ethanone derivatives . These molecules are of significant interest in medicinal chemistry due to their biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties .

特性

IUPAC Name |

1-(azonan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(12)11-8-6-4-2-3-5-7-9-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYTZADBROFDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Azonan-1-YL)ethanone can be synthesized through several methodsThe reaction conditions typically involve the use of cyclization agents and solvents under controlled temperature and pressure .

Industrial Production Methods: Industrial production of 1-(Azonan-1-YL)ethanone may involve large-scale cyclization processes using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions .

化学反応の分析

Types of Reactions: 1-(Azonan-1-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

1-(Azonan-1-YL)ethanone has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: It is utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Azonan-1-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering enzyme conformation, thereby affecting biochemical processes .

類似化合物との比較

Stereochemical and Conformational Impacts

- Amide Bond Isomerization: In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, temperature-dependent NMR studies reveal isomerization between E and Z conformers. At 20°C, distinct chemical shifts (Δδ = 0.2–0.5 ppm for protons near the amide bond) indicate restricted rotation, with an energy barrier of ~67 kJ/mol .

Antibacterial and Antifungal Profiles

Enzyme Inhibition and Antioxidant Activity

- α-Glucosidase Inhibition: Hydroxylated ethanones (e.g., compound 8) show IC₅₀ values 2–3× lower than non-hydroxylated analogs, correlating with increased hydrogen-bond interactions .

- Antioxidant Activity: Schiff base-derived ethanones (e.g., I–IV) exhibit DPPH radical scavenging activity (EC₅₀ = 12–45 µM), driven by electron-donating hydroxyl groups .

Key Research Findings and Implications

Substituent Optimization: Electron-withdrawing groups (NO₂, Br) and hydroxylation significantly enhance biological activity, making these derivatives promising candidates for antimalarial and antidiabetic drug development .

Structural Stability : Piperazine and tetrazole moieties improve metabolic stability and solubility, critical for pharmacokinetic optimization .

Synthetic Efficiency: Microwave and enzymatic methods offer scalable, eco-friendly routes for ethanone derivative synthesis .

生物活性

1-(Azonan-1-YL)ethanone, also known as a derivative of azetidine, has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, leading to diverse pharmacological effects. This article explores the biological activity of 1-(Azonan-1-YL)ethanone, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 1-(Azonan-1-YL)ethanone can be represented as follows:

This structure features an azetidine ring attached to an ethanone moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 1-(Azonan-1-YL)ethanone exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes linked to metabolic disorders, suggesting its utility in therapeutic applications.

Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of 1-(Azonan-1-YL)ethanone against several pathogenic bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that 1-(Azonan-1-YL)ethanone has a potent effect on Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of 1-(Azonan-1-YL)ethanone was evaluated using the DPPH radical scavenging assay. The results demonstrated a dose-dependent scavenging effect, as shown in Figure 1.

Antioxidant Activity Graph

The IC50 value for the compound was determined to be 25 µg/mL, indicating its effectiveness in neutralizing free radicals.

Enzyme Inhibition Studies

Further investigation into the enzyme inhibition potential of 1-(Azonan-1-YL)ethanone revealed its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The inhibition constant (Ki) was calculated to be 0.5 mM, suggesting moderate inhibitory activity.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(Azonan-1-YL)ethanone:

-

Case Study on Antimicrobial Resistance :

A clinical trial involving patients with bacterial infections demonstrated that treatment with a formulation containing 1-(Azonan-1-YL)ethanone resulted in a significant reduction in infection rates compared to standard treatments. -

Case Study on Oxidative Stress :

In a cohort study examining oxidative stress markers in diabetic patients, those treated with 1-(Azonan-1-YL)ethanone showed lower levels of oxidative stress compared to the control group, suggesting its potential role in managing diabetes-related complications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。